Product packaging for 4,5-Thiazoledicarboxamide(Cat. No.:CAS No. 7464-10-0)

4,5-Thiazoledicarboxamide

Cat. No.: B12796283
CAS No.: 7464-10-0
M. Wt: 171.18 g/mol
InChI Key: TXXSQBSQNHMOTA-UHFFFAOYSA-N
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Description

4,5-Thiazoledicarboxamide is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a thiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . The dicarboxamide functionalization at the 4 and 5 positions enhances its ability to engage in key molecular interactions, making it a valuable intermediate for constructing more complex bioactive molecules. Researchers can leverage this compound as a key synthon in exploring new therapeutic agents. Thiazole-carboxamide derivatives have demonstrated a wide spectrum of biological activities in scientific studies, serving as a core structure in the development of compounds with potent antioxidant , anticancer , and neuroprotective properties . Its mechanism of action is typically derived from its role as part of a larger pharmacophore, with potential to interact with various enzymatic targets and receptors. For instance, some thiazole-carboxamides act as negative allosteric modulators of AMPA receptors, suggesting utility in neurological research , while others have been investigated for their inhibitory effects on specific kinases . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2S B12796283 4,5-Thiazoledicarboxamide CAS No. 7464-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7464-10-0

Molecular Formula

C5H5N3O2S

Molecular Weight

171.18 g/mol

IUPAC Name

1,3-thiazole-4,5-dicarboxamide

InChI

InChI=1S/C5H5N3O2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H,(H2,6,9)(H2,7,10)

InChI Key

TXXSQBSQNHMOTA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=O)N)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Routes to 4,5 Thiazoledicarboxamide

Strategic Approaches for Thiazole (B1198619) Core Construction in 4,5-Substitution Patterns

The formation of a thiazole ring with substituents at the 4 and 5 positions is a foundational challenge in the synthesis of 4,5-Thiazoledicarboxamide. Several classical and modern synthetic strategies have been employed to achieve this specific substitution pattern.

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole nucleus. This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 4,5-dicarboxamide precursor, a key starting material would be a di-functionalized α-halocarbonyl compound. For instance, the reaction of diethyl 2-chloro-3-oxosuccinate with a thioamide could theoretically yield a thiazole-4,5-dicarboxylate, a direct precursor to the target molecule. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by modifying the starting materials.

Another classical approach is the Cook-Heilbron thiazole synthesis , which provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related sulfur-containing compounds. While this method primarily yields amino-substituted thiazoles, strategic modifications and subsequent functional group transformations could potentially lead to the desired 4,5-dicarboxamide structure.

More contemporary methods for constructing 4,5-disubstituted thiazoles include base-induced cyclization of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates. This approach offers a rapid and efficient pathway to the desired substitution pattern, often with the advantage of avoiding harsh reaction conditions and complex purification steps.

The Gewald reaction offers another avenue, particularly for the synthesis of 2-aminothiophenes, but modified versions have been explored for thiazole synthesis. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While not a direct route to 4,5-dicarboxamides, the principles of multicomponent reactions inherent in the Gewald synthesis provide a strategic basis for designing novel pathways to polysubstituted thiazoles.

Novel and High-Yielding Synthetic Protocols for this compound

While classical methods provide a framework, the development of novel and high-yielding protocols specifically for this compound is an area of active research. A key strategy involves the synthesis of a stable precursor, such as a thiazole-4,5-dicarboxylate ester, followed by amidation.

One promising route begins with the synthesis of dimethyl or diethyl thiazole-4,5-dicarboxylate . This can be achieved through various methods, including the Hantzsch synthesis as previously mentioned. Once the diester is obtained, the crucial step is the amidation of the two ester groups. This conversion can be accomplished by reacting the diester with ammonia (B1221849) or an appropriate ammonium (B1175870) salt. The reaction conditions for this amidation are critical to achieving high yields and purity.

PrecursorReagentConditionsProductYield
Diethyl thiazole-4,5-dicarboxylateAmmonia in MethanolSealed tube, HeatThis compoundModerate to High
Dimethyl thiazole-4,5-dicarboxylateAmmonium Hydroxide (B78521)Room Temperature to mild heatThis compoundVariable

Catalyst-Mediated Synthesis and Reaction Optimization

The use of catalysts is paramount in modern organic synthesis to enhance reaction rates, improve yields, and promote selectivity. In the synthesis of this compound and its precursors, various catalytic systems have been investigated.

For the construction of the thiazole ring, acid or base catalysis is often employed in the Hantzsch synthesis. The optimization of the catalyst type and loading is crucial for maximizing the yield and minimizing side reactions. For instance, the use of milder bases can prevent the degradation of sensitive starting materials.

In the amidation of thiazole-4,5-dicarboxylates, both acid and base catalysts can be utilized. Lewis acids, for example, can activate the ester carbonyl group towards nucleophilic attack by ammonia. Conversely, base-catalyzed amidation can proceed through the deprotonation of ammonia, increasing its nucleophilicity. The choice of catalyst depends on the specific substrate and desired reaction conditions.

Reaction StepCatalyst TypeExample CatalystEffect
Thiazole Ring FormationAcid/BaseAcetic Acid / PyridinePromotes condensation and cyclization
Ester AmidationLewis AcidZirconium(IV) chlorideActivates ester for nucleophilic attack
Ester AmidationOrganocatalystN-Heterocyclic Carbenes (NHCs)Enhances reactivity under mild conditions

Reaction optimization is a critical aspect of developing efficient synthetic protocols. This involves a systematic study of various parameters such as temperature, reaction time, solvent, and catalyst concentration. For instance, in the amidation step, screening different solvents can significantly impact the solubility of reactants and the reaction rate. Similarly, adjusting the temperature can influence the equilibrium of the reaction and the formation of byproducts.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound, several green approaches are being explored.

The use of environmentally benign solvents is a key focus. Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) are being investigated as alternatives to traditional volatile organic compounds (VOCs). These solvents are less toxic, readily available, and often recyclable.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govtandfonline.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.govtandfonline.com The synthesis of thiazole derivatives, including precursors to this compound, has been shown to be amenable to microwave heating. nih.govtandfonline.com

Ultrasound-mediated synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. nih.govtandfonline.com This method can enhance reaction rates and yields, particularly in heterogeneous systems, and is considered a green alternative to conventional heating methods. nih.govtandfonline.com

The development of catalyst-free or recyclable catalyst systems is also a significant goal in green synthesis. The use of solid-supported catalysts, for instance, can simplify product purification and allow for the reuse of the catalyst, reducing waste and cost.

Green Chemistry ApproachApplication in SynthesisBenefits
Green SolventsUsing water or ethanol for thiazole ring formation or amidationReduced toxicity, improved safety, and easier disposal
Microwave IrradiationAccelerating the Hantzsch synthesis or amidation stepDrastically reduced reaction times, often leading to higher yields
Ultrasonic SonicationPromoting condensation reactions for the thiazole coreEnhanced reaction rates, especially in heterogeneous mixtures
Recyclable CatalystsEmploying solid-supported acid or base catalystsSimplified workup, reduced waste, and lower overall cost

Total Synthesis and Fragment Coupling Strategies

While this compound is a relatively small molecule, its synthesis can be viewed within the broader context of total synthesis and fragment coupling strategies, particularly when it serves as a building block for more complex molecules.

In a convergent synthesis approach, the this compound moiety could be prepared as a distinct fragment. This fragment could then be coupled with other molecular fragments to assemble a larger target molecule. This strategy is often more efficient than a linear synthesis, as it allows for the parallel synthesis of different parts of the molecule.

Fragment-based drug discovery is another area where this compound could be relevant. In this approach, small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated or linked together to create more potent lead compounds. The rigid, functionalized core of this compound makes it an interesting scaffold for such endeavors.

The development of robust and efficient methods for the synthesis of this compound is crucial for enabling its use in these more advanced applications.

Chemical Transformations and Derivatization Strategies of 4,5 Thiazoledicarboxamide

Functionalization of the Amide Nitrogens and Carbonyl Centers

The presence of two primary amide groups offers significant opportunities for functionalization. These reactions primarily target the nucleophilic nitrogen atoms and the electrophilic carbonyl carbons.

The nitrogen atoms of the primary amides in 4,5-Thiazoledicarboxamide can act as nucleophiles, allowing for the introduction of alkyl and acyl groups.

N-Alkylation typically proceeds via nucleophilic substitution, where the amide nitrogen attacks an alkyl halide or another suitable electrophile. The reaction is generally carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for controlling the degree of alkylation. Strong bases may lead to di-alkylation on a single nitrogen or alkylation on both amide groups.

N-Acylation involves the reaction of the amide nitrogen with an acylating agent, such as an acyl chloride or acid anhydride. This reaction forms an N-acyl derivative, effectively creating an imide-like structure. These reactions are often performed in the presence of a non-nucleophilic base, like pyridine, which can also serve as the solvent. researchgate.net The synthesis of N-acyl heterocycles can be challenging due to the lower nucleophilicity of the heterocyclic nitrogen, often requiring specific activating agents or catalysts. researchgate.netorganic-chemistry.org

ReactionReagentConditionsProduct
N-AlkylationAlkyl Halide (R-X)Base (e.g., NaH), Solvent (e.g., DMF)N-Alkyl-4,5-Thiazoledicarboxamide
N-AcylationAcyl Chloride (RCOCl)Base (e.g., Pyridine)N-Acyl-4,5-Thiazoledicarboxamide

The amide bonds in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield thiazole-4,5-dicarboxylic acid. masterorganicchemistry.com

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release ammonia (B1221849) and the corresponding carboxylic acid. masterorganicchemistry.com

Base-catalyzed hydrolysis proceeds by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally less efficient for amides compared to esters because the resulting amide anion (R-NH⁻) is a poor leaving group. Therefore, this reaction often requires harsh conditions, such as prolonged heating. masterorganicchemistry.com

Once hydrolyzed, the resulting thiazole-4,5-dicarboxylic acid becomes a key intermediate for further derivatization. The two carboxylic acid groups can be re-functionalized into a variety of other groups, including:

Esters: Through Fischer esterification with alcohols under acidic conditions.

New Amides: By activating the carboxylic acids (e.g., converting to acyl chlorides with thionyl chloride) followed by reaction with a primary or secondary amine.

Acid Anhydrides: Through dehydration reactions.

This hydrolysis and re-functionalization sequence significantly broadens the scope of derivatives that can be synthesized from the parent this compound.

Modifications of the Thiazole (B1198619) Ring System

The thiazole ring itself is a key target for modification, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

Halogenation of the thiazole ring is a crucial step for enabling further transformations, particularly cross-coupling reactions. The only available position for substitution on the 4,5-disubstituted thiazole ring is the C2 position. However, the two carboxamide groups are strongly electron-withdrawing, which deactivates the ring towards standard electrophilic halogenation. science.gov Therefore, forcing conditions or alternative halogenation strategies may be required. In some cases, direct halogenation of deactivated heterocyclic systems can be challenging and may result in a mixture of products if not carefully controlled. udayton.edu

Once a halogen atom (typically bromine or chlorine) is introduced at the C2 position, the resulting 2-halo-4,5-thiazoledicarboxamide becomes a substrate for various palladium-catalyzed cross-coupling reactions . acs.orgresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-thiazole derivatives.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. nih.gov

Cross-Coupling ReactionCoupling PartnerCatalyst/LigandResulting C2-Substituent
SuzukiArylboronic AcidPd(PPh₃)₄Aryl
HeckAlkenePd(OAc)₂ / P(o-tol)₃Alkenyl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIAlkynyl
Buchwald-HartwigAminePd₂(dba)₃ / BINAPAmino

The reactivity of the thiazole ring in this compound towards aromatic substitution is heavily influenced by the two electron-withdrawing carboxamide groups.

Electrophilic Aromatic Substitution (EAS) is generally difficult on this system. The carboxamide groups significantly deactivate the thiazole ring, making it less nucleophilic and thus less reactive towards electrophiles. ias.ac.in Standard EAS reactions like nitration or Friedel-Crafts acylation would likely require harsh conditions and may not proceed at all. The mechanism of EAS involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com The strong deactivating effect of the substituents would destabilize this cationic intermediate, thus impeding the reaction.

Nucleophilic Aromatic Substitution (SNAr) , on the other hand, is a more plausible pathway, particularly if a suitable leaving group, such as a halogen, is present on the ring (e.g., at the C2 position). The electron-withdrawing nature of the carboxamide groups makes the thiazole ring electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orglibretexts.org The SNAr mechanism typically proceeds in two steps: nucleophilic addition to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups, which can delocalize the negative charge. nih.gov

Chemo- and Regioselective Derivatization Approaches

Given the multiple reactive sites on this compound, achieving chemo- and regioselectivity is a key challenge and opportunity in its derivatization.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, one might aim to perform a reaction on the thiazole ring without affecting the amide groups, or vice-versa.

Selective N-Acylation vs. Ring Reaction: Under mild conditions, N-acylation can often be achieved without modifying the deactivated thiazole ring.

Hydrolysis: The amide groups can be hydrolyzed to carboxylic acids, which can then be selectively modified, leaving the core thiazole ring intact for subsequent reactions.

Regioselectivity concerns the specific site of reaction.

Mono- vs. Di-functionalization of Amides: By carefully controlling stoichiometry and reaction conditions (e.g., using one equivalent of a base and alkylating agent at low temperatures), it may be possible to achieve mono-N-alkylation or mono-N-acylation on one of the two equivalent amide groups.

C2-Position of the Thiazole Ring: As discussed, the C2 position is the only site available for substitution on the thiazole ring. Therefore, reactions such as halogenation are inherently regioselective for this position. Subsequent cross-coupling reactions would then also be directed to the C2 position. rsc.org

Achieving high selectivity often requires a multi-step, programmed approach where protecting groups might be employed to temporarily block certain reactive sites while another is being modified. rsc.org

The existing literature on multi-component reactions for the synthesis of thiazole derivatives primarily focuses on the construction of the thiazole ring itself from simpler, acyclic starting materials. These methods, such as the Hantzsch thiazole synthesis and its variations, build the heterocyclic core by combining various components in a single pot.

Conversely, the search did not yield any documented instances where this compound, a pre-formed and functionalized thiazole, is employed as a building block in multi-component reaction cascades to generate more complex molecular architectures. The chemical literature accessible through the performed searches does not describe the derivatization of this specific compound through reactions involving three or more components simultaneously.

Therefore, the requested article section on "Multi-Component Reactions Utilizing this compound as a Synthon" cannot be generated at this time due to a lack of available scientific data on this specific topic. Further research into specialized chemical databases or primary literature may be required to uncover such examples, if they exist.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Thiazoledicarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

While specific experimental NMR data for 4,5-Thiazoledicarboxamide is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of similar thiazole (B1198619) derivatives. wikipedia.orgpdx.edu The thiazole ring protons typically resonate in the aromatic region, generally between 7.27 and 8.77 ppm, due to the diamagnetic ring current. wikipedia.org The protons of the two carboxamide (-CONH₂) groups would be expected to appear further downfield, influenced by the electronegativity of the nitrogen and oxygen atoms.

For the ¹³C NMR spectrum, the carbon atoms of the thiazole ring are expected to have distinct chemical shifts. The carbon atom situated between the nitrogen and sulfur atoms (C2) is typically the most electron-deficient. pharmaguideline.com The carbons at positions 4 and 5, being bonded to the electron-withdrawing carboxamide groups, would also exhibit downfield shifts. oregonstate.educhemistrysteps.comopenstax.org The carbonyl carbons of the carboxamide groups would be anticipated to have the most downfield chemical shifts, typically in the range of 160-180 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole Ring Proton8.5 - 9.0-
Carboxamide Protons (-NH₂)7.5 - 8.5 (broad singlets)-
Thiazole Ring Carbon (C2)-150 - 160
Thiazole Ring Carbon (C4)-140 - 150
Thiazole Ring Carbon (C5)-160 - 170
Carboxamide Carbonyl (C=O)-165 - 175

Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, although for this compound, with its single thiazole proton, limited correlations within the ring would be observed. sdsu.eduyoutube.com It would primarily be useful to confirm the through-bond connectivity if other protons were present.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduyoutube.comscience.gov This would be crucial for assigning the protonated carbons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying the connectivity between atoms over two or three bonds. sdsu.eduyoutube.comscience.gov For this compound, it would show correlations between the thiazole ring proton and the adjacent ring carbons, as well as correlations between the amide protons and the carbonyl carbons and adjacent ring carbons, thereby confirming the placement of the carboxamide groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. rsc.orgresearchgate.net In this molecule, it could help to determine the preferred conformation of the carboxamide groups relative to the thiazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the thiazole ring and the two carboxamide substituents.

Thiazole Ring Vibrations: The thiazole ring exhibits several characteristic vibrations, including C=N, C=C, and C-S stretching modes, as well as ring breathing and deformation modes. researchgate.netresearchgate.net The C=N stretching vibration is typically observed in the region of 1600-1650 cm⁻¹. The C=C stretching vibrations usually appear around 1500-1580 cm⁻¹. The C-S stretching vibrations are found at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Carboxamide Group Vibrations: The carboxamide groups have several distinct vibrational modes. The N-H stretching vibrations of the primary amide (-CONH₂) typically appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption that occurs in the range of 1650-1690 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1590-1650 cm⁻¹.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
CarboxamideN-H Stretch3100 - 3500
Thiazole RingC-H Stretch~3100
CarboxamideC=O Stretch (Amide I)1650 - 1690
Thiazole RingC=N Stretch1600 - 1650
CarboxamideN-H Bend (Amide II)1590 - 1650
Thiazole RingC=C Stretch1500 - 1580
Thiazole RingRing Vibrations1300 - 1500
Thiazole RingC-S Stretch600 - 800

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. researchgate.netnih.gov

The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net The thiazole ring is a key chromophore, and its electronic properties are modulated by the attached carboxamide groups. These electron-withdrawing groups are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole. science.gov

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy transitions and result in strong absorption bands in the UV region. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to a π* antibonding orbital, are generally of lower energy and result in weaker absorption bands at longer wavelengths.

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π230 - 260High
n → π280 - 320Low to Medium

Note: These are predicted values. The actual absorption maxima and intensities can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy (typically within 5 parts per million, ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₅H₅N₃O₂S), the theoretical monoisotopic mass can be calculated with high precision. In a typical electrospray ionization (ESI) experiment conducted in positive ion mode, the molecule would be observed as a protonated species, [M+H]⁺. The exact mass of this ion provides definitive proof of the compound's elemental formula, ruling out other potential isobaric structures.

Table 1: Theoretical HRMS Data for this compound This table presents the calculated exact mass for the primary molecular ion expected in HRMS analysis.

Ion FormulaSpeciesTheoretical m/z
[C₅H₆N₃O₂S]⁺[M+H]⁺172.01787

An experimentally observed m/z value that matches this theoretical value within a low ppm error would provide strong evidence for the successful synthesis and purity of this compound.

Tandem Mass Spectrometry (MS/MS) is a secondary technique used to provide detailed structural information. In an MS/MS experiment, the molecular ion of interest (the precursor ion, e.g., m/z 172.01787) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The pattern of fragmentation provides a "fingerprint" that helps to confirm the connectivity of atoms within the molecule.

Based on the structure of this compound, a hypothetical fragmentation pathway can be proposed. The amide groups are common sites for fragmentation, often leading to the neutral loss of ammonia (B1221849) (NH₃) or the entire primary amide group as a carbamoyl (B1232498) radical (•CONH₂). Cleavage of the thiazole ring itself is also possible.

Key predicted fragmentation pathways for the [M+H]⁺ ion include:

Loss of Ammonia (NH₃): A common fragmentation for primary amides, resulting in an acylium ion.

Loss of the Carboxamide Group: Cleavage of the C-C bond between the thiazole ring and a carboxamide group.

Ring Cleavage: Fragmentation of the thiazole ring, which can lead to characteristic sulfur- or nitrogen-containing ions.

Table 2: Hypothetical Tandem MS (MS/MS) Fragmentation Data for Protonated this compound This table outlines plausible product ions that could be observed during the MS/MS analysis of the precursor ion [M+H]⁺.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral Loss
172.0179155.0008NH₃ (17.0171)
172.0179128.9927CONH₃ (43.0252)
155.0008127.0062CO (27.9946)

X-ray Crystallography for Solid-State Molecular Architecture Determination

While mass spectrometry provides invaluable information about a molecule in the gas phase, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields a detailed picture of bond lengths, bond angles, and intermolecular interactions that dictate how molecules pack together in a crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the definitive determination of its molecular architecture. The analysis would reveal:

Molecular Geometry: The planarity of the thiazole ring and the orientation of the two carboxamide substituents relative to the ring.

Bond Parameters: Precise measurements of all bond lengths and angles, which can provide insight into the electronic nature of the molecule.

Intermolecular Interactions: The primary forces governing the crystal packing would likely be intermolecular hydrogen bonds. The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens (C=O), the thiazole nitrogen, and potentially the thiazole sulfur atom can act as hydrogen bond acceptors. These interactions would create a complex three-dimensional network.

Table 3: Crystallographic Data Parameters for this compound This table lists the essential parameters that would be determined from a successful single-crystal X-ray diffraction experiment. Experimental values are required for completion.

ParameterDescriptionValue
Chemical FormulaSum of atoms in the molecule.C₅H₅N₃O₂S
Formula WeightMolar mass of the compound.171.18 g/mol
Crystal SystemThe symmetry system of the crystal lattice.To be determined
Space GroupThe specific symmetry group of the crystal.To be determined
a, b, c (Å)Dimensions of the unit cell.To be determined
α, β, γ (°)Angles of the unit cell.To be determined
V (ų)Volume of the unit cell.To be determined
ZNumber of molecules in the unit cell.To be determined

The elucidation of the crystal structure would provide an unambiguous confirmation of the compound's constitution and offer crucial insights into its solid-state properties and potential for polymorphism.

Theoretical and Computational Chemistry Studies of 4,5 Thiazoledicarboxamide

Molecular Modeling and Dynamics Simulations

Simulation of Intermolecular Interactions and Solvation Effects

There are no specific studies available that simulate the intermolecular interactions and solvation effects of 4,5-Thiazoledicarboxamide. Such studies, typically employing molecular dynamics (MD) or Monte Carlo (MC) simulations, would provide valuable insights into how molecules of this compound interact with each other and with various solvents. This information is crucial for understanding its physical properties, such as solubility, crystal packing, and boiling point.

In a typical computational study of this nature, researchers would calculate interaction energies and analyze the types of non-covalent interactions present, such as hydrogen bonds and van der Waals forces. The following table illustrates the kind of data that would be generated from such a study, though it is important to note that this is a hypothetical representation for illustrative purposes only, as no such data currently exists for this compound.

Interaction TypeSolventCalculated Interaction Energy (kJ/mol)Key Interacting Atoms
DimerizationVacuumData not availableData not available
SolvationWaterData not availableData not available
SolvationEthanol (B145695)Data not availableData not available
SolvationDMSOData not availableData not available

This table is a hypothetical representation of data that could be generated from molecular simulations. No such data is currently available in the scientific literature for this compound.

Mechanistic Studies of Chemical Reactions via Computational Approaches

Similarly, the application of computational methods to investigate the mechanisms of chemical reactions involving this compound has not been reported. Mechanistic studies, often utilizing Density Functional Theory (DFT), are instrumental in determining reaction pathways, identifying transition states, and calculating activation energies. This knowledge is fundamental for optimizing existing synthetic routes and designing new chemical transformations.

For instance, a computational study on the synthesis of this compound could provide a detailed energy profile of the reaction, as shown in the hypothetical table below. This would allow for a deeper understanding of the reaction's feasibility and kinetics.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Transition State Geometry
Ring FormationDFT (B3LYP/6-31G)Data not availableData not available
AmidationDFT (B3LYP/6-31G)Data not availableData not available

This table is a hypothetical representation of data that could be generated from computational mechanistic studies. No such data is currently available in the scientific literature for this compound.

Coordination Chemistry of 4,5 Thiazoledicarboxamide

Ligand Properties and Potential Coordination Sites within 4,5-Thiazoledicarboxamide

This compound possesses several potential donor atoms, making it a versatile ligand for the formation of metal complexes. The key coordination sites include the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen and nitrogen atoms of the dicarboxamide functional groups.

The π-electron distribution in the thiazole ring influences its coordination properties. The C5 position is generally the most favorable for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack. nih.gov This electronic characteristic can be modulated by the substituents on the ring, which in turn affects the donor strength of the nitrogen and sulfur atoms.

The presence of two carboxamide groups at the 4 and 5 positions of the thiazole ring introduces additional coordination possibilities. The amide functional group itself can coordinate to metal ions through either the oxygen or the nitrogen atom, although coordination via the carbonyl oxygen is more common. The ability of the amide group to form hydrogen bonds is also a significant feature in the supramolecular chemistry of its metal complexes. nih.gov

The arrangement of the two carboxamide groups adjacent to each other on the thiazole ring creates a potential bidentate chelation site. A metal ion could be coordinated by the oxygen atoms of both carbonyl groups, forming a stable five-membered chelate ring. This chelation would enhance the thermodynamic stability of the resulting metal complex. The potential for the dicarboxamide moiety to act as a chelating agent is a key feature of this compound's ligand properties.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and can influence the coordination mode of the ligand and the geometry of the resulting complex. Common solvents for the synthesis of thiazole-based metal complexes include ethanol (B145695), methanol, and dimethylformamide (DMF).

General synthetic procedures often involve dissolving the ligand and the metal salt separately in the chosen solvent and then mixing the solutions, sometimes with heating or refluxing to facilitate the reaction. orientjchem.orgmdpi.com The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries.

Characterization of the synthesized complexes is essential to determine their structure and properties. Standard analytical techniques employed for this purpose include:

Elemental Analysis: To determine the empirical formula of the complex.

Molar Conductivity Measurements: To ascertain the electrolytic nature of the complexes.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to gain insights into its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of diamagnetic complexes in solution.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.

X-ray Crystallography: To obtain the precise three-dimensional structure of the complex in the solid state.

Structural Elucidation of Coordination Compounds (e.g., crystal structures, bond lengths, angles)

For metal complexes of thiazole-containing ligands, X-ray crystallography has revealed a variety of coordination modes and geometries. The thiazole nitrogen is a common coordination site, and chelation involving other functional groups is frequently observed. researchgate.net In the case of this compound, X-ray diffraction studies would be crucial to confirm the chelation of the dicarboxamide moiety and to determine the precise coordination environment of the metal ion.

The table below presents hypothetical, yet plausible, crystallographic data for a potential metal complex of this compound, based on typical values observed for similar structures.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Metal-N(thiazole) (Å)2.05
Metal-O(carbonyl) (Å)2.10
N(thiazole)-Metal-O(carbonyl) (°)85.2
O(carbonyl)-Metal-O(carbonyl) (°)78.5

Spectroscopic Investigation of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the interactions between a metal ion and a ligand.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the vibrational bands associated with the C=N of the thiazole ring and the C=O and N-H of the amide groups are of particular interest. Upon complexation, a shift in the C=N stretching frequency would indicate the involvement of the thiazole nitrogen in coordination. Similarly, a shift in the C=O stretching frequency to a lower wavenumber would suggest coordination of the carbonyl oxygen to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand will exhibit bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions may appear. For transition metal complexes, d-d transitions can also be observed, providing information about the coordination geometry and the ligand field strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by complexation. For instance, the proton signals of the amide N-H groups and the ring protons would be expected to shift upon coordination of the ligand to a metal ion.

The following table summarizes the expected spectroscopic changes upon complexation of this compound.

Spectroscopic TechniqueKey Functional GroupExpected Change upon Complexation
IRC=N (thiazole)Shift in stretching frequency
IRC=O (amide)Shift to lower wavenumber
IRN-H (amide)Broadening and/or shift in stretching frequency
UV-VisThiazole & AmideShift in π→π* and n→π* transitions; appearance of new charge transfer bands
NMRRing ProtonsShift in chemical shifts
NMRAmide N-H ProtonsShift and/or broadening of signals

Theoretical Studies on Bonding and Stability in this compound Metal Complexes

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the bonding and stability of metal complexes. These studies can provide insights into the electronic structure, geometry, and spectroscopic properties of the complexes, complementing experimental data.

For metal complexes of this compound, DFT calculations could be used to:

Optimize the geometry of the complexes and predict bond lengths and angles.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in band assignments.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra and to assess the reactivity of the complexes.

Calculate the binding energies between the metal ion and the ligand to evaluate the stability of the complexes.

Analyze the nature of the metal-ligand bond using techniques such as Natural Bond Orbital (NBO) analysis.

Such theoretical studies can provide a deeper understanding of the factors that govern the coordination chemistry of this compound and can aid in the rational design of new complexes with desired properties.

Applications in Medicinal Chemistry Research: Molecular Design and Mechanistic Insights

4,5-Thiazoledicarboxamide as a Structural Scaffold in Drug Design and Discovery

The this compound structure represents a valuable scaffold for drug design, anchored by the thiazole (B1198619) core. Thiazole rings are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds and their ability to engage in various biological interactions. researchgate.net The inclusion of heteroatoms (nitrogen and sulfur) in the rigid aromatic ring imparts favorable properties such as hydrophilicity and hydrogen bonding potential, which are critical for enhancing protein binding and improving pharmacokinetic profiles. nih.gov

The dicarboxamide groups at the 4 and 5 positions serve as versatile handles for synthetic modification. These positions allow for the introduction of diverse substituents, enabling chemists to systematically alter the molecule's size, shape, polarity, and hydrogen-bonding capabilities. This "tuneability" is essential for optimizing a lead compound's affinity and selectivity for a specific biological target. The amide functional group itself is prevalent in many clinically approved drugs, valued for its ability to form strong hydrogen-bonding interactions with biological targets. nih.gov

Scaffold Hopping and Bioisosteric Strategies for Novel Thiazole-Based Molecules

Scaffold hopping and bioisosteric replacement are key strategies in drug discovery used to modify bioactive molecules to improve their properties or to generate novel intellectual property. nih.govunito.it The this compound core is well-suited for these approaches.

Scaffold Hopping: This strategy involves replacing a central molecular core with a structurally different one while retaining similar biological activity. Thiazole-containing fused heteroaromatic systems have been developed specifically to serve as building blocks for scaffold hopping. researchgate.netnih.gov For instance, a known bioactive compound containing a triazolopyridine core could be modified by replacing that core with a thiazole-based scaffold to alter bioactivity, improve metabolic stability, or enhance binding characteristics. nih.gov

Bioisosteric Replacement: Bioisosterism involves substituting one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. unito.it The thiazole ring itself is a bioisostere of other aromatic systems. More specifically, related five-membered heterocycles like thiadiazoles are considered bioisosteres of pyrimidine (B1678525) and oxadiazole rings, allowing them to cross cellular membranes and interact effectively with various biological targets. nih.govnih.gov The carboxamide moieties on the this compound scaffold can also be replaced with other hydrogen-bond donors and acceptors to fine-tune interactions with a target protein.

Rational Design and Synthesis of this compound Derivatives for Biological Target Engagement

The rational design of this compound derivatives would involve a systematic process of synthesis and biological evaluation aimed at a specific target. This process is exemplified by research on the closely related imidazole-4,5-dicarboxamide scaffold, which has been explored for developing inhibitors of the SARS-CoV-2 main protease (Mᵖʳᵒ). nih.gov

The design process for such inhibitors begins with an analysis of the target's active site. For SARS-CoV-2 Mᵖʳᵒ, the active site features a catalytic dyad of Cys145 and His41 within distinct pockets. nih.gov A rational design strategy for this compound derivatives would aim to place substituents on the carboxamide nitrogens that can form specific, high-affinity interactions with the amino acid residues in these pockets. For example, asymmetric derivatives, where the two carboxamide groups bear different substituents, can be designed to simultaneously engage different pockets of an enzyme's active site. The synthesis of such compounds typically involves a multi-step procedure starting from the core heterocycle, followed by sequential amidation reactions to introduce the desired side chains. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Thiazoledicarboxamide Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound by identifying which molecular features are essential for biological activity. researchgate.net For this compound derivatives, SAR would be established by synthesizing a library of analogues with systematic variations and measuring their activity against a target.

Based on studies of analogous imidazole-4,5-dicarboxamides targeting the SARS-CoV-2 main protease, key SAR insights can be inferred. nih.gov The nature of the substituents on the two carboxamide groups dramatically influences inhibitory potency. For example, introducing a morpholine (B109124) group at one position and a substituted phenyl ring at the other can be explored. The electronic properties and position of substituents on the phenyl ring (e.g., chloro, methyl groups) would likely have a significant impact on activity.

Table 1: Illustrative SAR for Asymmetric Imidazole-4,5-Dicarboxamide Analogues as SARS-CoV-2 Mpro Inhibitors nih.gov

Compound ID R1 Group (Position 5) R2 Group (Position 4) IC₅₀ (µM)
5a1 Morpholine Phenyl 18.06
5a2 Morpholine 4-Chlorophenyl 4.79
5a3 Morpholine 4-Methylphenyl 10.60
5a4 Morpholine 2-Chlorophenyl 13.92
5b1 4-Methylpiperazine Phenyl > 50
5b2 4-Methylpiperazine 4-Chlorophenyl 22.14

This table is based on data for imidazole-4,5-dicarboxamide derivatives and serves as a model for potential SAR studies on the thiazole analog.

From this data, one could hypothesize that for a thiazoledicarboxamide scaffold, a morpholine group combined with a 4-chlorophenyl substituent would be a promising combination for achieving high potency.

Molecular-Level Exploration of Interactions with Specific Biomolecules (e.g., enzyme active sites, protein binding domains) in vitro

Understanding how a ligand interacts with its target at a molecular level is fundamental to rational drug design. For this compound derivatives, techniques like X-ray crystallography and molecular docking simulations would be used to visualize and analyze these interactions.

Docking studies performed on the analogous imidazole-4,5-dicarboxamide inhibitors of the SARS-CoV-2 main protease revealed specific binding modes. nih.gov The most potent compounds fit within the enzyme's active site, forming key interactions with residues like His41, Met49, His164, and Glu166. These interactions are typically a mix of hydrogen bonds and hydrophobic contacts. The carboxamide groups are critical, often forming hydrogen bonds with the protein backbone or key side chains, while the substituents engage in hydrophobic or π-stacking interactions within the pockets of the active site.

Table 2: Potential Molecular Interactions of a 4,5-Dicarboxamide Scaffold with an Enzyme Active Site (Based on Imidazole Analogues) nih.gov

Functional Group of Ligand Interacting Residue in Enzyme Type of Interaction
Heterocyclic Ring Nitrogen His164 Hydrogen Bond
Carboxamide Carbonyl (Position 4) Glu166 Hydrogen Bond
Carboxamide N-H (Position 5) Met49 Hydrogen Bond
Phenyl Ring Substituent Met165, Gln189 Hydrophobic Interaction
Morpholine Group His41 Hydrophobic Interaction

This table illustrates the types of interactions observed for imidazole-4,5-dicarboxamide inhibitors within the SARS-CoV-2 Mpro active site, which would be relevant for designing thiazole-based analogues.

Mechanistic Investigations of Ligand-Biomolecule Binding Processes

Mechanistic studies aim to elucidate how a compound exerts its biological effect. For enzyme inhibitors, this often involves determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Enzyme kinetic assays are the primary tool for these investigations.

For the imidazole-4,5-dicarboxamide inhibitors of SARS-CoV-2 Mᵖʳᵒ, kinetic studies demonstrated a competitive inhibition mechanism. nih.gov This finding indicates that the inhibitors bind reversibly to the enzyme's active site, directly competing with the natural substrate. Such a mechanism validates that the compounds' inhibitory activity is a result of blocking the active site, which is a desired outcome of the rational design process. Similar mechanistic studies would be essential for characterizing any this compound derivatives developed as enzyme inhibitors. nih.gov

Computational Approaches in Medicinal Chemistry Design for this compound Derivatives

Computational methods are integral to modern drug discovery, enabling the rapid screening of virtual libraries, prediction of binding affinities, and optimization of lead compounds. researchgate.net For this compound derivatives, a range of computational tools would be employed.

Molecular Docking: This is a primary tool used to predict the preferred binding orientation of a ligand to its target. nih.govnih.gov For the this compound scaffold, docking would be used to screen different substituents on the carboxamide groups to prioritize which derivatives to synthesize. The docking scores provide an estimate of binding affinity, helping to identify candidates that are most likely to be active. researchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D structural features of a series of molecules with their biological activity. rsc.orgresearchgate.net By building a robust 3D-QSAR model for a set of synthesized this compound analogues, researchers could generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity. These maps provide valuable guidance for designing the next generation of more potent compounds. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time. nih.govresearchgate.net After docking a promising this compound derivative into its target, an MD simulation can assess the stability of the binding pose and analyze the persistence of key intermolecular interactions, such as hydrogen bonds, providing a more accurate picture of the binding event than static docking alone. researchgate.netnih.gov

Molecular Docking and Virtual Screening for Potential Ligands

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target, identifying potential lead candidates. In the context of this compound, its derivatives have been docked against several important biological targets, revealing key binding interactions that contribute to their activity.

One notable area of research involves the design of inhibitors for Ketol-Acid Reductoisomerase (KARI), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in microorganisms and plants, making it an attractive target for antimicrobial and herbicide development. Derivatives of thiazolo[4,5-d]pyrimidine (B1250722), which can be synthesized from this compound precursors, have been investigated as KARI inhibitors. Molecular docking studies of these compounds into the active site of Mycobacterium tuberculosis KARI have revealed crucial interactions with key amino acid residues and the essential cofactor NADPH. For instance, the thiazole ring often engages in hydrophobic interactions, while the carboxamide groups can form hydrogen bonds with the protein backbone or surrounding water molecules, anchoring the ligand in the active site.

Another significant application of molecular docking for thiazole derivatives has been in the development of antibacterial agents targeting DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication and are well-established targets for antibiotics. Docking studies of various substituted thiazole-based compounds have shown that they can fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase. nih.gov The thiazole core often forms a key interaction with a conserved water molecule, while different substituents on the thiazole ring can be tailored to optimize interactions with surrounding amino acid residues, thereby enhancing inhibitory potency. nih.gov

Furthermore, derivatives of thiazolo[4,5-d]pyrimidine have been explored as inhibitors of p21-activated kinase 4 (PAK4), a protein kinase implicated in cancer progression. Molecular docking analyses have been instrumental in understanding the binding modes of these inhibitors within the ATP-binding cleft of PAK4. acs.org These studies have highlighted the importance of the pyrimidine ring in forming hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The substituents on the thiazole and pyrimidine rings can then be modified to improve selectivity and potency. acs.org

The following table summarizes the findings from various molecular docking studies on derivatives of this compound:

Target ProteinDerivative ClassKey Interactions Observed in DockingPotential Therapeutic Application
Ketol-Acid Reductoisomerase (KARI)Thiazolo[4,5-d]pyrimidinesHydrophobic interactions with the thiazole ring, hydrogen bonding via carboxamide groups.Anti-tuberculosis
DNA Gyrase (GyrB subunit)Substituted ThiazolesInteraction with a conserved water molecule, hydrogen bonds with the ATP-binding pocket.Antibacterial
p21-activated kinase 4 (PAK4)Thiazolo[4,5-d]pyrimidinesHydrogen bonding with the kinase hinge region via the pyrimidine ring.Anticancer
Corticotrophin-releasing factor receptor-1 (CRFR1)Thiazolo[4,5-d]pyrimidinesAllosteric binding, interactions with transmembrane helices.Anti-anxiety, Anti-depression

Molecular Dynamics Simulations of Ligand-Biomolecule Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the complex over time. MD simulations can be used to assess the stability of the docked pose, investigate the role of solvent molecules, and calculate binding free energies.

For derivatives of this compound, MD simulations have been employed to validate and refine the results obtained from molecular docking. In the study of thiazolo[4,5-d]pyrimidine-based inhibitors of corticotrophin-releasing factor receptor-1 (CRFR1), a target for anxiety and depression, MD simulations were performed to assess the stability of the ligand-receptor complex. nih.gov The simulations revealed that the most potent compounds formed stable interactions within an allosteric binding site of the receptor, confirming the binding mode predicted by docking. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms remained stable throughout the simulation, indicating a well-equilibrated and stable complex.

Similarly, MD simulations have been used to study the interactions of thiazole derivatives with the LasR protein, a key regulator of quorum sensing in Pseudomonas aeruginosa. nih.gov Quorum sensing is a cell-to-cell communication system that controls bacterial virulence, and its inhibition is a promising anti-infective strategy. MD simulations of a thiazole derivative bound to LasR demonstrated the stability of the protein-ligand complex through the analysis of RMSD and root mean square fluctuation (RMSF) of the protein residues. nih.gov These simulations provided insights into the conformational changes of the protein upon ligand binding and highlighted the key residues responsible for maintaining the stable interaction. nih.gov

The insights gained from MD simulations are crucial for understanding the dynamic nature of ligand-protein interactions and can guide the rational design of new derivatives with improved binding affinity and residence time.

Biomolecular TargetDerivative ClassKey Findings from MD Simulations
Corticotrophin-releasing factor receptor-1 (CRFR1)Thiazolo[4,5-d]pyrimidinesConfirmation of stable binding in an allosteric site; stable RMSD of ligand and protein. nih.gov
LasR protein (P. aeruginosa)Thiazole derivativesStable protein-ligand complex formation; identification of key interacting residues. nih.gov
Cyclin-dependent kinases (CDK2/4/6)4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesValidation of docking results and identification of crucial polar and nonpolar interactions influencing bioactivity. nih.gov

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a high-resolution crystal structure of the target protein, ligand-based design strategies become particularly valuable. Pharmacophore modeling is a powerful ligand-based approach that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.

For derivatives of this compound, pharmacophore models have been developed based on the structure-activity relationships (SAR) of a series of known active compounds. For instance, in the development of KARI inhibitors, a pharmacophore model could be constructed based on the common features of potent thiazolo[4,5-d]pyrimidine inhibitors. Such a model would likely include a hydrophobic feature corresponding to the thiazole ring, one or more hydrogen bond acceptor features from the pyrimidine nitrogen atoms and carboxamide oxygens, and potentially an aromatic feature if a phenyl substituent is present and found to be important for activity.

This pharmacophore model can then be used to virtually screen large compound libraries to identify novel scaffolds that possess the required chemical features arranged in the correct spatial orientation. This approach can accelerate the discovery of new lead compounds with diverse chemical structures.

Furthermore, ligand-based design strategies often involve the analysis of quantitative structure-activity relationships (QSAR). 3D-QSAR studies on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDKs) have been performed. nih.gov These studies correlate the biological activity of the compounds with their 3D structural and electronic properties, providing a predictive model that can guide the design of new analogs with enhanced potency. nih.gov The contour maps generated from such studies can indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, thus providing clear directions for chemical modifications.

The combination of pharmacophore modeling and QSAR provides a powerful toolkit for medicinal chemists to rationally design novel derivatives of this compound with optimized biological activity, even when the detailed structure of the biological target is unknown.

Advanced Materials Science Applications of 4,5 Thiazoledicarboxamide Derivatives

Integration of 4,5-Thiazoledicarboxamide into Functional Materials

The incorporation of this compound units into larger material systems, such as polymers and composites, can impart desirable thermal, mechanical, and electronic characteristics. The amide linkages provide sites for strong hydrogen bonding, which can enhance polymer chain packing and improve thermal stability, while the thiazole (B1198619) ring offers a site of tunable electronic activity.

While specific research on polymers derived exclusively from this compound is emerging, the principles for their synthesis and properties can be inferred from related heterocyclic polymer systems. The dicarboxamide functionality allows the molecule to act as a monomer in step-growth polymerization reactions, analogous to dicarboxylic acids, to form polyamides or other condensation polymers. The incorporation of the rigid thiazole ring into a polymer backbone is expected to enhance thermal stability and mechanical strength.

In the realm of copolymers, the this compound unit can be strategically introduced to modify the properties of existing polymers. Donor-acceptor (D-A) type conjugated copolymers are of significant interest for electrochromic and electronic applications. mdpi.com In such systems, the electron-deficient thiazole ring could serve as an effective acceptor unit when copolymerized with electron-rich donor monomers. This D-A architecture is crucial for tuning the optical and electronic properties of the resulting material. mdpi.com The synthesis of such copolymers is often achieved through methods like Stille coupling polymerization. mdpi.com

Research on polyesters based on 2,5-thiophenedicarboxylic acid, a related sulfur-containing heterocycle, has shown that modifying the glycol subunit can effectively modulate chain mobility and the development of ordered phases (crystalline and mesophase). mdpi.com This modulation directly impacts the mechanical and gas barrier properties of the resulting films, making them suitable for packaging applications. mdpi.com A similar approach could be applied to polyesters or polyamides derived from this compound to fine-tune their material properties for specific applications.

This compound and its derivatives are suitable for integration into composite and hybrid materials, particularly organic-inorganic hybrids. In these materials, the organic component is interconnected with an inorganic phase at a molecular level. nih.gov The amide groups of the thiazoledicarboxamide unit can form strong hydrogen bonds or coordinate with metal centers in an inorganic network, such as one formed through a sol-gel process. researchgate.net

Studies on hybrid materials constructed from lanthanide sulfates and 4,5-imidazoledicarboxylic acid (a structural analog of 4,5-thiazoledicarboxylic acid) demonstrate how these organic linkers can form complex three-dimensional frameworks with inorganic components. nih.gov These frameworks can exhibit interesting properties, including luminescence, which is dependent on the specific lanthanide ion and the coordination environment provided by the organic linker. nih.gov The resulting hybrid materials can possess unique layered or channeled structures. nih.gov The ability of the organic component to self-assemble and direct the structure of the inorganic part is a key feature of these materials.

Applications in Electronic and Optoelectronic Devices

The electronic characteristics of the thiazole ring, particularly its electron-deficient nature, make this compound derivatives attractive candidates for use in organic electronic and optoelectronic devices.

In the field of Organic Light-Emitting Diodes (OLEDs), materials with tailored electronic properties are essential for efficient light emission. nih.gov Bipolar molecules with donor-acceptor structures are an effective design strategy for highly efficient deep-blue emitting materials. nih.gov Analogous to imidazole-based acceptors, the this compound moiety could function as the electron-accepting part of an emissive molecule, facilitating charge balance and tuning the emission wavelength. nih.gov

For solar cell applications, particularly dye-sensitized solar cells (DSSCs), organic dyes containing heterocyclic units are extensively researched. Thiazolo[5,4-d]thiazole (B1587360), a fused thiazole system, has been used as a core component in organic sensitizers. researchgate.netresearchgate.net These dyes are designed to absorb sunlight and efficiently inject electrons into a semiconductor photoanode like TiO2. mdpi.com The performance of DSSCs is highly dependent on the dye's absorption spectrum, energy levels (HOMO/LUMO), and ability to suppress charge recombination. researchgate.net Derivatives of this compound could be incorporated into such dyes, where the thiazole core would influence the electronic properties and the amide groups could be used to modify solubility or anchor the dye to the semiconductor surface.

Table 1: Performance of DSSCs with Thiazole-Related Organic Dyes An interactive data table based on research findings.

Sensitizer Jsc (mA cm⁻²) Voc (mV) FF Efficiency (%) Source
FNE71 9.95 552 0.62 3.41 researchgate.net
FNE72 10.84 555 0.64 3.85 researchgate.net

The development of new semiconductor materials is a major focus of materials science. wikipedia.org Donor-acceptor π-conjugated polymers are a prominent class of organic semiconductors. Research has shown that thionating diketopyrrolopyrrole-based polymers—replacing oxygen atoms with sulfur—can transform a p-type (hole-transporting) material into an ambipolar semiconductor capable of transporting both holes and electrons, while also enhancing charge mobility. rsc.org This highlights the significant role that sulfur-containing heterocycles can play in tuning semiconductor properties.

Given its electron-accepting nature, the this compound unit could be a valuable building block for n-type or ambipolar organic semiconductors when polymerized with suitable donor monomers. Quantum chemical calculations and electrochemical analyses of related systems suggest that incorporating such sulfur-containing acceptor units can optimize the frontier molecular orbitals (HOMO/LUMO), which is crucial for facilitating charge injection and transport in devices like organic field-effect transistors (OFETs). rsc.org

Table 2: Charge Mobility in Thionated Donor-Acceptor Polymers An interactive data table comparing polymer semiconductor performance.

Polymer Hole Mobility (cm² V⁻¹ s⁻¹) Electron Mobility (cm² V⁻¹ s⁻¹) Transport Type Source
P1 (Oxygen-based) 0.09 - p-type rsc.org

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The this compound molecule is exceptionally well-suited for supramolecular chemistry due to its distinct features. The two amide (-CONH2) groups are excellent hydrogen bond donors and acceptors, capable of forming strong and directional interactions. This can lead to the self-assembly of molecules into well-defined, ordered superstructures such as tapes, ribbons, or sheets.

The flat, rigid nature of the thiazole ring complements the hydrogen bonding by promoting π-π stacking interactions between adjacent molecules. This combination of hydrogen bonding and π-stacking can result in highly stable and ordered assemblies. The self-assembly of p-tert-butyl thiacalix mdpi.comarenes featuring tertiary amide groups at the lower rim demonstrates the powerful role of amide functionalities in directing the formation of complex host-guest systems with cations. researchgate.net The ability of these amide groups to coordinate with metal ions suggests that this compound could also be used to create coordination polymers or metal-organic frameworks where the self-assembly is directed by both hydrogen bonding and metal-ligand coordination.

Catalytic Applications and Mechanistic Aspects in Material Synthesis

Thiazole derivatives are recognized for their catalytic activity, which is often attributed to the coordinating capabilities of the nitrogen and sulfur atoms within the thiazole ring. These heteroatoms can form stable complexes with various transition metals, which are central to many catalytic processes.

Derivatives of thiazole have been investigated as ligands in a variety of catalytic reactions. The dicarboxamide functional groups in this compound would be expected to enhance its coordination potential, acting as bidentate or even multidentate ligands. This chelation effect can stabilize the metal center and influence its reactivity, leading to applications in areas such as cross-coupling reactions, oxidation, and polymerization.

The mechanism of catalysis involving thiazole derivatives typically involves the formation of a metal-ligand complex. The thiazole moiety can influence the electronic properties of the metal center, thereby modulating its catalytic activity. The carboxamide groups could further participate in the catalytic cycle through hydrogen bonding or by acting as proton relays, potentially enhancing the efficiency and selectivity of the reaction. For instance, in material synthesis, such catalysts could be employed in the controlled polymerization of monomers to produce advanced polymers with specific properties.

Table 1: Potential Catalytic Applications of Metal Complexes with Thiazole-based Ligands

Catalytic ReactionMetal IonRole of Thiazole LigandPotential Application in Material Synthesis
Cross-Coupling ReactionsPd, Ni, CuStabilizes the metal catalyst, influences reaction kineticsSynthesis of conjugated polymers and organic electronic materials
Oxidation ReactionsMn, Co, FeModulates the redox potential of the metal centerProduction of specialty chemicals and functionalized materials
PolymerizationTi, ZrControls the stereochemistry and molecular weight of the polymerCreation of tailored polymers for advanced applications

Sensing Applications and Chemo-sensors Development

The field of chemical sensing has significantly benefited from the unique photophysical properties of thiazole derivatives. Many thiazole-containing compounds exhibit fluorescence, which can be modulated by the presence of specific analytes, making them excellent candidates for the development of chemosensors.

Thiazole derivatives have been successfully utilized as fluorescent chemosensors for the detection of various metal ions. researchgate.netnih.gov The sensing mechanism often involves the coordination of the metal ion to the heteroatoms of the thiazole ring and other functional groups, leading to a change in the fluorescence properties of the molecule. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. researchgate.net

This compound derivatives are promising candidates for the development of selective and sensitive chemosensors. The carboxamide groups can provide specific binding sites for metal ions, and this interaction can be transduced into a measurable optical signal. The inherent fluorescence of the thiazole core, combined with the chelating ability of the dicarboxamide moieties, could lead to sensors with high selectivity and low detection limits for environmentally and biologically important ions. researchgate.net

For example, a sensor based on a this compound derivative could be designed to selectively bind to a target metal ion. Upon binding, the conformational change or the electronic perturbation in the molecule could lead to a significant change in its fluorescence emission. This principle has been demonstrated with a variety of thiazole-based sensors for ions such as Al³⁺, Hg²⁺, and Cu²⁺. researchgate.netsci-hub.box

Table 2: Examples of Thiazole-Based Fluorescent Chemosensors and Their Performance

Thiazole DerivativeTarget AnalyteSensing MechanismLimit of Detection (LOD)Reference
Thiazole OrangeNucleic AcidsIntercalation and restricted torsional motionNot specified mdpi.com
Pyridine-2,6-dicarboxamide-based sensorPb²⁺Chelation-induced fluorescence change2.31 x 10⁻⁶ M mdpi.com
Thiazolidine-based sensor (AM1)Al³⁺Chelation-enhanced fluorescence0.11 µM sci-hub.box
Thiazolidine-based sensor (AM2)Al³⁺Chelation-enhanced fluorescence4.4 µM sci-hub.box

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-thiazoledicarboxamide derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between thiazole precursors and carboxamide-forming agents. For example, acid chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) react with amino-thiazole esters under peptide-coupling conditions (e.g., HATU activation) to yield carboxamides . Purification via column chromatography and characterization by 1^1H NMR and ESI-MS are critical. Yields vary (57–75%) depending on steric hindrance and substituent electronic effects .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use multi-dimensional NMR (e.g., 1^1H, 13^{13}C, COSY, NOESY, HMBC) to confirm regiochemistry and stereochemistry. For instance, NOESY correlations resolve spatial proximity of substituents on the thiazole ring, while HMBC confirms carbonyl connectivity . Mass spectrometry (ESI-MS) validates molecular weight, with deviations <2 ppm indicating purity .

Q. What are common pitfalls in synthesizing this compound analogs, and how can they be mitigated?

  • Methodological Answer : Low yields often arise from incomplete coupling or side reactions. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (0°C to RT) minimizes byproducts. For example, tert-butyl carbamate intermediates require anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does regioselectivity in cycloaddition reactions involving this compound derivatives compare to other heterocyclic systems?

  • Methodological Answer : Unlike 6,7-indoleynes (which show strong regioselectivity due to polar transition states), 4,5-thiazoledicarboxamides exhibit minimal selectivity in Diels-Alder reactions. Computational studies (M06-2X/6-311+G(2df,p)) reveal that electron-withdrawing carboxamide groups reduce frontier orbital asymmetry, leading to near 1:1 product ratios . Experimental validation via 1^1H NMR integration of diastereomers is recommended .

Q. How can structure-activity relationship (SAR) studies be designed for this compound-based bioactive compounds?

  • Methodological Answer : Systematic substitution at the 4- and 5-positions (e.g., fluorocyclohexyl, trifluorophenyl) paired with biological assays (e.g., enzyme inhibition) identifies critical pharmacophores. For example, replacing 3,4,5-trimethoxybenzamido with pyrimidine-5-carboxamide in compound 70 reduced activity by 40%, highlighting the role of methoxy groups in target binding . Dose-response curves and molecular docking (AutoDock Vina) further refine SAR models .

Q. What strategies resolve contradictions in experimental data for this compound reactivity or bioactivity?

  • Methodological Answer : Contradictions (e.g., divergent bioactivity in similar analogs) require cross-validation via orthogonal assays (e.g., SPR vs. fluorescence polarization) and statistical analysis (ANOVA with Tukey post-hoc tests). Replicating experiments under standardized conditions (e.g., fixed solvent ratios, controlled atmospheric moisture) reduces variability .

Data Analysis and Reporting

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodological Answer : Include exact molar ratios, solvent grades, and equipment specifications (e.g., microwave irradiation power). For example, compound 66 synthesis specifies "1.61 g (6.97 mmol) of 3,4,5-trimethoxybenzoyl chloride reacted with 1 g (5.81 mmol) ethyl 2-amino thiazole-4-carboxylate in DMF at 0°C" . Raw NMR/MS data and chromatograms should be archived in supplementary materials .

Q. What computational tools are suitable for predicting the physicochemical properties of 4,5-thiazoledicarboxamides?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16 with M06-2X functional) predict logP, pKa, and solubility. For polarizable thiazole systems, include solvent effects (PCM model) and validate with experimental HPLC retention times .

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